molecular formula C13H17N5O2 B6444192 2-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyrazine CAS No. 2548980-17-0

2-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyrazine

Cat. No.: B6444192
CAS No.: 2548980-17-0
M. Wt: 275.31 g/mol
InChI Key: XDVURBCGCUWYPW-UHFFFAOYSA-N
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Description

The 1,3,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . They are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .


Chemical Reactions Analysis

1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .


Physical and Chemical Properties Analysis

The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .

Mechanism of Action

Target of Action

Compounds containing the 1,3,4-oxadiazole moiety have been reported to exhibit a broad spectrum of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , and antimicrobial properties. These activities suggest that the compound may interact with a variety of molecular targets.

Mode of Action

1,3,4-oxadiazole derivatives have been reported to inhibit acetylcholinesterase , suggesting that they may interact with the active site of this enzyme, leading to inhibition of its activity. This interaction could potentially alter cellular processes, such as neurotransmission, that rely on the activity of acetylcholinesterase.

Biochemical Pathways

Given the reported biological activities of 1,3,4-oxadiazole derivatives, it can be inferred that the compound may influence pathways related to cell proliferation (in the context of anticancer activity), glucose metabolism (in the context of antidiabetic activity), viral replication (in the context of antiviral activity), inflammatory response (in the context of anti-inflammatory activity), and microbial growth (in the context of antimicrobial activity) .

Pharmacokinetics

One study suggests that 1,3,4-oxadiazole derivatives theoretically present a positive oral bioavailability , indicating that they may be well-absorbed from the gastrointestinal tract and distributed throughout the body.

Result of Action

Based on the reported biological activities of 1,3,4-oxadiazole derivatives, the compound may exert effects such as inhibition of cell proliferation (in the context of anticancer activity), modulation of glucose metabolism (in the context of antidiabetic activity), inhibition of viral replication (in the context of antiviral activity), reduction of inflammatory response (in the context of anti-inflammatory activity), and inhibition of microbial growth (in the context of antimicrobial activity) .

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have shown promising results in various fields, including medicinal chemistry and high-energy materials .

Properties

IUPAC Name

2-[[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2/c1-5-18(8-13-17-16-10-20-13)6-2-11(1)9-19-12-7-14-3-4-15-12/h3-4,7,10-11H,1-2,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVURBCGCUWYPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=CN=C2)CC3=NN=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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